![molecular formula C12H12O5 B1254098 6-Hydroxymethyleugenin](/img/structure/B1254098.png)
6-Hydroxymethyleugenin
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Overview
Description
6-Hydroxymethyleugenin is a natural product found in Neophaeosphaeria quadriseptata, Tolypocladium extinguens, and Floropilus chiversii with data available.
Scientific Research Applications
Isolation and Cytotoxicity Studies
- Isolation from Fungi : 6-Hydroxymethyleugenin has been isolated from the New Zealand fungus Tolypocladium extinguens. This compound was identified alongside other chromone derivatives through spectroscopic data analysis (Feng et al., 2002).
- Cytotoxicity : In a study focused on chromone derivatives from fungi, 6-Hydroxymethyleugenin was one of the compounds isolated. It was tested for its cytotoxic properties, particularly against leukemia cells, indicating its potential use in cancer research (Feng et al., 2002).
Antibacterial and Antioxidant Activities
- Antibacterial Activity : A study on chromone and isocoumarin derivatives from the endophytic fungus Xylomelasma sp. found that 6-Hydroxymethyleugenin displayed inhibitory activities against various bacteria. This suggests its potential application in developing antibacterial agents (Lai et al., 2019).
- Antioxidant Properties : In the same study, compounds including 6-Hydroxymethyleugenin were evaluated for their antioxidant activities. These activities could be valuable in fields like food science and pharmacology, where oxidative stress is a critical factor (Lai et al., 2019).
Additional Applications
- Metabolic Studies : Research involving 6-Hydroxymethyleugenin extends to studies on its metabolism in liver microsomes and primary hepatocytes. This research sheds light on the metabolic pathways and potential reactive metabolites of similar compounds, relevant in the context of drug metabolism and toxicology (Cartus et al., 2012).
properties
Product Name |
6-Hydroxymethyleugenin |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-6-(hydroxymethyl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-3-8(14)11-10(17-6)4-9(16-2)7(5-13)12(11)15/h3-4,13,15H,5H2,1-2H3 |
InChI Key |
NDYIQSCPWYVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CO)O |
synonyms |
6-hydroxymethyleugenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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